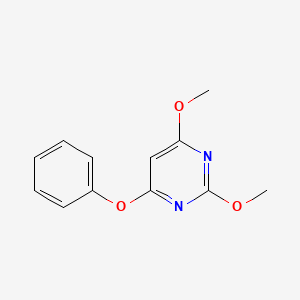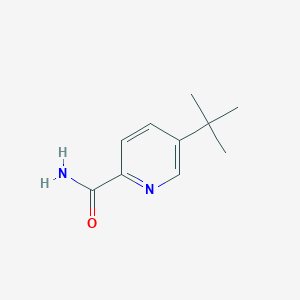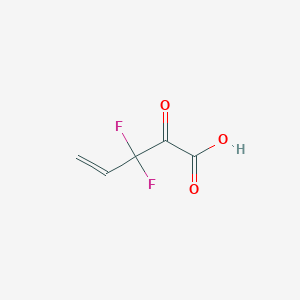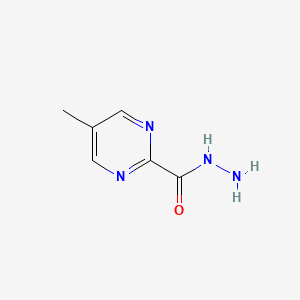![molecular formula C18H19N5O2 B13100268 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidine core
Vorbereitungsmethoden
The synthesis of 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino and methoxy groups: These functional groups can be introduced through substitution reactions using suitable reagents.
Attachment of the phenyl and propanenitrile groups: This step may involve coupling reactions, such as Suzuki–Miyaura coupling, to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final compound.
Analyse Chemischer Reaktionen
2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile include:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A compound with a similar triazine core.
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: A quinoline derivative with similar functional groups.
Eigenschaften
Molekularformel |
C18H19N5O2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,10-19)11-4-6-12(7-5-11)23-9-8-13-14(16(23)24)15(20)22-17(21-13)25-3/h4-7H,8-9H2,1-3H3,(H2,20,21,22) |
InChI-Schlüssel |
INSGRLTUYFBEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=NC(=N3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)

![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)





![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)

